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Compound of Interest

Compound Name: 6-Fluorothio-4-Chromanone

Cat. No.: B1349815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the spectroscopic and synthetic data for

6-Fluorothio-4-Chromanone (CAS No. 21243-18-5). While comprehensive, peer-reviewed

spectroscopic data for this specific compound is not readily available in the public domain, this

document outlines the expected spectral characteristics and a plausible synthetic methodology

based on established chemical principles and data from analogous compounds.

Physicochemical Properties
A summary of the basic physicochemical properties of 6-Fluorothio-4-Chromanone is

presented in Table 1. This information is aggregated from various chemical supplier databases.

Property Value Source

CAS Number 21243-18-5 [1][2]

Molecular Formula C₉H₇FOS [3]

Molecular Weight 182.22 g/mol [3]

Appearance Reported as a solid N/A

Purity Typically >97% [3]
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Spectroscopic Data Analysis
Detailed experimental spectra for 6-Fluorothio-4-Chromanone are not currently published.

However, based on the known spectral data of related thiochromanones and fluorinated

aromatic compounds, the following tables outline the anticipated peak assignments for Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Table 2: Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic

protons. The fluorine atom at the 6-position will introduce splitting patterns for the aromatic

protons.

Chemical Shift (δ
ppm)

Multiplicity Integration Assignment

~ 7.8 - 7.9 dd 1H H-5

~ 7.2 - 7.3 ddd 1H H-7

~ 7.1 - 7.2 dd 1H H-8

~ 3.4 - 3.5 t 2H H-2 (CH₂)

~ 3.1 - 3.2 t 2H H-3 (CH₂)

Table 3: Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will reflect the carbon framework of the molecule, with the carbonyl

carbon appearing at a characteristic downfield shift.
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Chemical Shift (δ ppm) Assignment

~ 195 - 200 C=O (C-4)

~ 160 - 165 (d) C-F (C-6)

~ 135 - 140 C-4a

~ 125 - 130 (d) C-5

~ 120 - 125 (d) C-7

~ 115 - 120 (d) C-8

~ 110 - 115 C-8a

~ 40 - 45 C-2

~ 25 - 30 C-3

Table 4: Predicted IR Spectral Data
The infrared spectrum will be characterized by strong absorption bands corresponding to the

carbonyl group and C-F bond.

Wavenumber (cm⁻¹) Intensity Assignment

~ 1680 - 1700 Strong C=O stretch (ketone)

~ 1580 - 1600 Medium C=C stretch (aromatic)

~ 1200 - 1250 Strong C-F stretch (aromatic)

~ 1100 - 1150 Medium C-S stretch

~ 2850 - 3000 Medium C-H stretch (aliphatic)

Table 5: Predicted Mass Spectrometry Data
The mass spectrum is expected to show a prominent molecular ion peak and fragmentation

patterns characteristic of the thiochromanone core.
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m/z Relative Intensity (%) Assignment

182 High [M]⁺ (Molecular Ion)

154 Medium [M - CO]⁺

126 Medium [M - CO - C₂H₄]⁺

Experimental Protocols
A standard synthesis of a 6-fluorothiochroman-4-one would likely proceed via a multi-step

reaction sequence starting from a commercially available fluorinated thiophenol. The following

is a plausible, generalized experimental protocol.

Synthesis of 6-Fluorothio-4-Chromanone

Reaction Setup: A solution of 4-fluorothiophenol and 3-chloropropionic acid in an aqueous

solution of sodium hydroxide is prepared in a round-bottom flask equipped with a reflux

condenser and a magnetic stirrer.

Thioether Formation: The reaction mixture is heated to reflux for several hours to facilitate

the formation of 3-((4-fluorophenyl)thio)propanoic acid. The progress of the reaction is

monitored by thin-layer chromatography (TLC).

Workup and Extraction: After cooling to room temperature, the reaction mixture is acidified

with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration,

washed with water, and dried.

Cyclization: The dried 3-((4-fluorophenyl)thio)propanoic acid is then treated with a strong

acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated

temperature to induce intramolecular Friedel-Crafts acylation.

Final Workup and Purification: The reaction mixture is quenched by pouring it onto ice, and

the resulting precipitate is collected by filtration. The crude product is then purified by column

chromatography on silica gel or by recrystallization from a suitable solvent to yield 6-
Fluorothio-4-Chromanone.

Spectroscopic Characterization Protocol
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NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz

spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as

the solvent. Chemical shifts would be reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

IR Spectroscopy: The IR spectrum would be recorded on an FTIR spectrometer using a

potassium bromide (KBr) pellet or as a thin film on a sodium chloride (NaCl) plate.

Mass Spectrometry: Mass spectral data would be obtained using an electron ionization (EI)

source on a gas chromatography-mass spectrometry (GC-MS) system.

Logical Workflow
The synthesis of 6-Fluorothio-4-Chromanone can be visualized as a two-step process. The

following diagram illustrates the logical flow from starting materials to the final product.

Starting Materials
(4-fluorothiophenol,

3-chloropropionic acid)

Thioether Formation
(S-alkylation) 3-((4-fluorophenyl)thio)propanoic acid

Intramolecular
Friedel-Crafts Acylation

(Cyclization)
6-Fluorothio-4-Chromanone

Click to download full resolution via product page

Caption: General synthetic workflow for 6-Fluorothio-4-Chromanone.

This guide provides a foundational understanding of the expected spectroscopic properties and

a viable synthetic route for 6-Fluorothio-4-Chromanone. Researchers interested in this

compound are encouraged to perform their own synthesis and characterization to obtain

detailed and verified experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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